thearubigin - 12698-96-3

thearubigin

Catalog Number: EVT-1512239
CAS Number: 12698-96-3
Molecular Formula: C19H22O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thearubigin is a complex polyphenolic compound primarily found in black tea. It is formed during the fermentation process of tea leaves, where catechins undergo oxidation, leading to the production of various polyphenolic structures. Thearubigin contributes significantly to the color, flavor, and potential health benefits associated with black tea consumption.

Source

Thearubigin is derived from the oxidation of catechins, particularly epicatechin and epicatechin gallate, during the fermentation of Camellia sinensis leaves. This process not only enhances the flavor profile of black tea but also results in a variety of bioactive compounds that may have health-promoting properties .

Classification

Thearubigin can be classified as a polymeric polyphenol. It is part of a broader category of compounds known as tannins, which are characterized by their ability to form complexes with proteins and other macromolecules. Thearubigin is often studied alongside other tea polyphenols like theaflavins and catechins due to its structural similarities and formation processes .

Synthesis Analysis

Methods

  1. Fermentation Techniques: Fermentation of catechin mixtures has been shown to increase the yield of thearubigin. For instance, using a mixture of epicatechin, epicatechin gallate, and other catechins can enhance the production of thearubigin under controlled conditions .
  2. Oxidative Coupling Reactions: Laboratory synthesis often employs oxidative agents such as copper salts or hydrogen peroxide in combination with specific enzymes (e.g., horseradish peroxidase) to mimic natural oxidation processes. These reactions can yield various oligomeric forms of thearubigin .
  3. Biomimetic Approaches: Recent studies have explored biomimetic synthesis using protective groups to facilitate specific reactions while minimizing side products, leading to more controlled formation of thearubigin .

Technical Details

  • Enzymatic Pathways: The enzymatic pathways involved in the synthesis include oxidative polymerization reactions catalyzed by polyphenol oxidases.
  • Reaction Conditions: Optimal conditions for synthesis often involve controlling temperature, pH, and oxygen levels to favor the formation of desired polyphenolic structures over undesired byproducts .
Molecular Structure Analysis

Structure

Thearubigin consists of complex polymeric structures formed from catechin units linked via various types of bonds, including A-ring–B-ring linkages characteristic of flavonoids. The exact structure can vary significantly based on the specific catechins involved and the conditions under which they are oxidized.

Data

  • Molecular Weight: The molecular weight of thearubigin is variable due to its polymeric nature but typically ranges from several hundred to several thousand daltons.
  • Spectroscopic Characteristics: Thearubigin exhibits distinct ultraviolet-visible absorption spectra that differ from those of its precursor compounds, indicating unique chromophoric properties resulting from its complex structure .
Chemical Reactions Analysis

Reactions

Thearubigin undergoes various chemical reactions that can alter its structure:

  1. Depolymerization: Under acidic conditions or specific enzymatic treatments, thearubigin can break down into smaller phenolic compounds such as catechins and theaflavins .
  2. Oxidation Reactions: Thearubigin can further react with oxidizing agents to form new derivatives or degrade into simpler phenolic structures.

Technical Details

  • Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is often employed to analyze reaction products and determine structural changes during these processes .
  • Chromatographic Behavior: Thearubigin's behavior in chromatography varies depending on its degree of polymerization, affecting its solubility and retention times during analysis.
Mechanism of Action

Process

The biological activities attributed to thearubigin are thought to arise from its interactions with cellular components:

  1. Antioxidant Activity: Thearubigin exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  2. Gut Microbiota Interaction: Studies suggest that metabolites derived from thearubigin can influence gut microbiota composition, potentially enhancing gut health and systemic effects .

Data

  • Bioavailability Studies: Research indicates that certain degradation products of thearubigin can be absorbed into systemic circulation, suggesting potential health benefits beyond local gastrointestinal effects .
  • Metabolomic Analysis: Advanced techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry are used to track metabolic changes following ingestion of thearubigin-rich substances .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Thearubigin is typically a dark brown or reddish-brown powder or liquid depending on concentration and processing.
  • Solubility: It is soluble in water and alcohol but exhibits varying solubility based on its polymeric nature.

Chemical Properties

  • pH Stability: The stability of thearubigin can be affected by pH; it tends to be more stable in neutral to slightly acidic conditions.
  • Reactivity: As a polyphenol, it readily participates in redox reactions and can form complexes with proteins, which may influence its bioactivity.
Applications

Scientific Uses

Thearubigin has garnered attention for its potential health benefits and applications in various fields:

  1. Nutraceuticals: Due to its antioxidant properties, it is being explored as an ingredient in dietary supplements aimed at reducing oxidative stress-related diseases.
  2. Food Industry: Its coloring properties make it valuable in food formulations where natural colorants are preferred over synthetic dyes.
  3. Research Tool: Thearubigin serves as a model compound for studying polyphenol chemistry and its interactions within biological systems.
Introduction to Thearubigins

Definition and Historical Context of Thearubigins in Tea Chemistry

Thearubigins (TRs) are heterogeneous polymeric polyphenols formed during the enzymatic oxidation of tea catechins in Camellia sinensis leaves. First identified in the 1960s by Roberts, these compounds constitute the most abundant phenolic pigments in black tea, accounting for 60–82% of the solids in a typical infusion [1] [6]. Structurally, TRs are complex polymers derived from flavan-3-ols (e.g., epigallocatechin and epigallocatechin gallate) and their oxidation products, including theaflavins. Early studies using paper chromatography and spectrophotometry revealed TRs as water-soluble, acidic compounds with rust-brown coloration, though their precise chemical nature remained elusive due to analytical limitations [1] .

Roberts' pioneering work classified TRs into fractions (SI, SIa, SII) via solvent extraction, noting their propensity for chromatographic "streaking" [1]. For decades, TRs were mischaracterized as high-molecular-weight "tannins," but advances in mass spectrometry (e.g., MALDI-TOF, ESI-FT-ICR-MS) later revealed they comprise >5,000 individual chemical entities with molecular weights typically <2,000 Da, challenging earlier assumptions of polymerized megastructures [6] [4]. Their formation involves oxidative cascades where catechins and theaflavins condense through bonds at C-4, C-6, C-8, C-2′, C-5′, and C-6′ positions, with galloyl ester groups playing key reactive roles [1] [3].

Table 1: Key Milestones in Thearubigin Research

YearDiscoveryMethod Used
1960sInitial isolation and classification by RobertsSolvent extraction, paper chromatography
1969Identification as polymeric proanthocyanidinsAcid degradation
2004Detection of benzotropolone-type polymers via MALDI-TOF-MSMass spectrometry
2010Revelation of molecular diversity (<2,000 Da; >5,000 entities)ESI-FT-ICR-MS, Diffusion NMR

Role of Thearubigins in Black Tea: Color, Mouthfeel, and Sensory Properties

Thearubigins are indispensable to black tea's sensory identity:

  • Color: TRs impart the characteristic red-amber hue of brewed black tea. Spectrophotometric studies show they contribute ~35% of total liquor color intensity, with low-molecular-weight TRs (TRSI) yielding brighter tones than high-molecular-weight fractions (TRSII) [9] [2]. The ratio of theaflavins (TFs) to TRs (ideally 1:10) critically influences color quality [8].
  • Mouthfeel: TRs drive "body," "thickness," and astringency. They interact with salivary proteins, inducing tactile drying sensations. TRs' contribution to "strength" (a combined perception of color, flavor, and astringency) correlates positively with tasters' sensory scores (r = 0.78, p < 0.01) [9]. Unlike theaflavin digallates—which are intensely astringent—TRs provide a balanced mouthfeel described as "mellow" [2] [9].
  • Quality Metrics: Spatial studies across Indian tea regions reveal TRs significantly influence organoleptic valuations. For example:
  • North Bank Assam teas exhibit high TRSI levels (15.2% dry weight), correlating with superior brightness and briskness [9].
  • Prolonged oxidation during processing depletes TFs but enriches TRs, enhancing depth of color and reducing bitterness [9].

Table 2: Regional Variation in Thearubigin Fractions and Quality Attributes

Region (India)Total TRs (% dry wt)TRSI (% of TRs)Key Sensory Attributes
Upper Assam18.9 ± 0.842.1%Bright, brisk, intense color
South Bank17.5 ± 0.638.7%Full-bodied, thick
Dooars (W. Bengal)16.1 ± 0.929.4%Mellow, balanced astringency

Global Significance of Black Tea Consumption and Thearubigin Research

Black tea accounts for >78% of global tea consumption, positioning thearubigins as the most widely ingested tea polyphenols. Dietary intake varies regionally:

  • The UK leads in TR consumption (327 mg/day), owing to high black tea intake [8].
  • European averages are lower (156 mg/day), with Spanish intakes as low as 0.9 mg/day [8] [25].
  • TRs constitute ~58% of total flavonoid intake among Australian adults [8].

Research initiatives prioritize TRs due to their health implications and economic value. The European Prospective Investigation into Cancer and Nutrition (EPIC) and FLAVIOLA databases have linked TR intake to cardiovascular and metabolic benefits [8]. Analytical challenges persist, however, as TRs' heterogeneity complicates standardization. Recent efforts focus on:

  • Voltammetric electronic tongues for rapid TR quantification [2].
  • Petrolomics-style mass spectrometry to decode TR structural diversity [6].
  • Geostatistical mapping of tea quality parameters to optimize regional production [9].

Table 3: Global Thearubigin Intake from Black Tea

Country/RegionMean TR Intake (mg/day)% of Total FlavonoidsPrimary Source
United Kingdom32750–60%Black tea
Europe (average)15630–40%Black tea, fruits
Australia36358%Black tea
USA4–24*<5%Limited black tea intake

*Median intake with high interquartile variability [8].

Properties

CAS Number

12698-96-3

Product Name

thearubigin

Molecular Formula

C19H22O7

Synonyms

thearubigin

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